molecular formula C22H27NO3S B1676829 Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate

Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate

Cat. No.: B1676829
M. Wt: 385.5 g/mol
InChI Key: GSMBGLUYORHXJR-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate is a pyridine derivative characterized by a complex substitution pattern. The pyridine core is functionalized with ethyl, ethylsulfanylcarbonyl (a thiocarbamate group), phenyl, and propyl substituents at positions 4, 5, 2, and 6, respectively. The ethyl ester at position 3 enhances the compound’s lipophilicity, making it relevant for applications in medicinal chemistry and materials science. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (utilizing programs like SHELXL ) and LC/MS (as described in methods for related compounds ), for unambiguous characterization.

Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate

InChI

InChI=1S/C22H27NO3S/c1-5-12-17-18(22(25)27-8-4)16(6-2)19(21(24)26-7-3)20(23-17)15-13-10-9-11-14-15/h9-11,13-14H,5-8,12H2,1-4H3

InChI Key

GSMBGLUYORHXJR-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(C(=C1C(=O)SCC)CC)C(=O)OCC)C2=CC=CC=C2

Canonical SMILES

CCCC1=NC(=C(C(=C1C(=O)SCC)CC)C(=O)OCC)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS1486;  MRS 1486;  MRS-1486.

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

MRS1486 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MRS1486 has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in various chemical reactions and studies.

    Biology: MRS1486 is used in biological research to study its effects on different biological pathways.

    Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.

    Industry: MRS1486 is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Below is a detailed comparison based on similarity indices, substituent effects, and experimental data from crystallographic and chromatographic studies.

Structural Analogues and Similarity Analysis

Key analogs and their similarity indices (based on ):

Compound Name CAS No. Similarity Index Key Substituent Differences
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate 65416-85-5 0.86 Thieno ring fused to pyridine; Boc-protected amino
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate 72965-16-3 0.69 Thiophene core; isopropyl at position 5
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate 193537-14-3 0.59 Dihydropyridine; dual ester groups at positions 3,5
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 25913-34-2 0.60 Benzyl group; tetrahydrothieno ring

Key Observations :

  • Highest Similarity (0.86): The thieno-pyridine analog shares a fused heterocyclic system but replaces the ethylsulfanylcarbonyl group with a Boc-protected amino moiety.
  • Lower Similarity (0.59–0.69) : Compounds with thiophene or dihydropyridine cores exhibit distinct electronic properties. For example, dihydropyridines are redox-active, making them relevant in catalysis or as NADH analogs, whereas the target compound’s fully aromatic pyridine ring favors planar rigidity .
Physicochemical and Crystallographic Comparisons
  • Lipophilicity: The target compound’s ethyl and propyl substituents contribute to higher logP values compared to analogs with polar groups (e.g., amino or hydrochloride salts). This is corroborated by chromatographic retention data for ethyl acetate fractions in related studies .
  • Hydrogen Bonding: Unlike analogs with amino groups (e.g., CAS 65416-85-5), the ethylsulfanylcarbonyl group in the target compound participates in weaker C–H···S interactions rather than classical N–H···O hydrogen bonds. This reduces its propensity for forming stable crystalline hydrates .
  • Ring Puckering: Pyridine derivatives with bulky substituents (e.g., phenyl at position 2) exhibit minor deviations from planarity. Computational studies using Cremer-Pople parameters suggest that the target compound’s puckering amplitude (θ) is < 5°, comparable to analogs like CAS 193537-14-3.

Biological Activity

Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate, often referred to as MRS1486, is a complex organic compound notable for its unique pyridine ring structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in receptor modulation and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H27NO3SC_{22}H_{27}NO_{3}S, with a molecular weight of approximately 385.53 g/mol. The compound features an ethylsulfanyl group that enhances its reactivity and interaction potential with biological targets.

Structural Features

FeatureDescription
Molecular Formula C22H27NO3S
Molecular Weight 385.53 g/mol
Functional Groups Ethylsulfanyl, carboxylate, phenyl
Chemical Structure Contains a pyridine ring

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly through interactions with various receptors. For example, studies show that related pyridine derivatives can modulate adenosine receptors, which play crucial roles in numerous physiological processes such as neurotransmission and cardiovascular regulation .

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity and efficacy at various biological targets. Techniques such as radioligand binding assays are commonly employed to assess these interactions, providing insights into its mechanism of action and therapeutic potential.

Potential Applications

The compound has potential applications in:

  • Pharmacology : As a receptor modulator for therapeutic interventions.
  • Medicinal Chemistry : In the design of new drugs targeting specific pathways.

Study 1: Receptor Modulation

In a study exploring the receptor modulation capabilities of this compound, researchers found that it exhibited a high binding affinity to adenosine A1 receptors. This interaction suggests potential implications in treating conditions like anxiety and neurodegenerative diseases .

Study 2: Comparative Analysis

A comparative analysis of structurally similar compounds revealed that this compound showed superior binding affinity compared to other derivatives, such as Propyl 6-ethyl-5-(ethylsulfanylcarbonyl)-2-pheny-pyridine .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate, and how can side reactions be minimized?

The synthesis of this compound likely involves multi-step reactions, including:

  • Nucleophilic substitution for introducing the ethylsulfanylcarbonyl group.
  • Cyclocondensation to form the pyridine core, with ethyl and propyl substituents added via alkylation.
  • Esterification at the 3-position using ethyl chloroformate.

Q. Methodological considerations :

  • Use anhydrous conditions and catalysts like K₂CO₃ or DMF to enhance reaction efficiency, as demonstrated in analogous pyridine carboxylate syntheses .
  • Monitor intermediates via TLC or LC-MS to detect byproducts (e.g., over-alkylation or hydrolysis of the ester group).
  • Optimize reaction temperatures (e.g., 80–100°C) to balance yield and purity .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

Stepwise validation :

  • NMR : Confirm substituent positions via ¹H/¹³C NMR. For example, the phenyl group at C2 will show aromatic protons at ~7.2–7.5 ppm, while the ethylsulfanylcarbonyl group at C5 will exhibit distinct carbonyl (C=O) shifts at ~170–175 ppm in ¹³C NMR .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns consistent with the ester and sulfide moieties .
  • X-ray crystallography : Resolve the 3D structure using SHELX programs for refinement. SHELXL is particularly effective for small-molecule refinement, even with high-resolution or twinned data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard identification : While specific toxicity data for this compound is limited, structurally similar pyridine derivatives may cause skin/eye irritation or respiratory distress. Refer to safety data sheets (SDS) for analogs like Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, which recommend:
    • PPE: Gloves, lab coat, and fume hood use.
    • Spill management: Neutralize with inert absorbents (e.g., vermiculite) .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation of the sulfide group.

Q. What crystallographic software is recommended for analyzing its crystal structure?

  • SHELX suite : Use SHELXD for phase solution and SHELXL for refinement. These programs are robust for handling complex substituents like ethylsulfanylcarbonyl .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, aiding in the detection of disorder in flexible groups (e.g., propyl chain) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

Case example : Discrepancies between NMR-derived torsion angles and X-ray data may arise due to solution vs. solid-state conformational differences.

  • Mitigation strategies :
    • Perform DFT calculations to compare theoretical and experimental geometries.
    • Use Hirshfeld surface analysis (via CrystalExplorer) to identify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformations in the solid state .
    • Cross-validate with variable-temperature NMR to assess dynamic effects .

Q. What methodologies are used to analyze the puckering dynamics of the pyridine ring?

  • Cremer-Pople parameters : Calculate ring puckering coordinates (amplitude qq, phase ϕ\phi) to quantify non-planarity. For example, substituents like ethylsulfanylcarbonyl may induce a boat conformation, detectable via:
    • X-ray data : Measure out-of-plane displacements (zj) relative to the mean ring plane .
    • Molecular dynamics simulations : Model pseudorotation pathways under varying temperatures .

Q. How do electron-withdrawing groups (e.g., ethylsulfanylcarbonyl) influence the compound’s reactivity in further functionalization?

  • Electronic effects : The ethylsulfanylcarbonyl group at C5 decreases electron density at the pyridine ring, directing electrophilic substitution to the para position (C4 or C6).
  • Experimental validation :
    • Perform Hammett studies using substituted analogs to quantify substituent effects.
    • Monitor reaction kinetics via UV-Vis spectroscopy for intermediates in nucleophilic aromatic substitution .

Q. What strategies are effective in resolving polymorphism issues during crystallization?

  • Screen crystallization conditions : Test solvents with varying polarities (e.g., ethanol vs. dichloromethane) and additives (e.g., crown ethers) to control nucleation.
  • Use of anti-solvents : Introduce hexane to ethanol solutions to induce slow crystallization, favoring a single polymorph.
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions by analyzing melting endotherms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-6-propylpyridine-3-carboxylate

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